Alisol F 24-acetate
Overview
Description
Alisol F 24-acetate is a useful research compound. Its molecular formula is C32H50O6 and its molecular weight is 530.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stability and Structural Transformation
Alisol A 24-acetate, closely related to Alisol F 24-acetate, demonstrates instability in various solvents, with transformations occurring between different forms (Alisol A 24-acetate, Alisol A 23-acetate, and Alisol A). This transformation is more rapid in protic solvents than in aprotic solvents. Such findings highlight the need for careful handling and storage conditions in research and potential therapeutic applications (Makabel et al., 2008).
Therapeutic Potential in Osteoporosis
Alisol A 24-acetate, extracted from Alisma canaliculatum, has been studied for its anti-osteoporotic effects. It significantly suppresses bone loss in mice models, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis (Hwang et al., 2016).
Anti-Hepatitis B Virus Activity
This compound, along with other related compounds, has shown inhibitory activity against the hepatitis B virus. This suggests potential applications in researching and developing treatments for hepatitis B (Jiang et al., 2006).
Neuroprotective Effects
Alisol A 24-acetate has demonstrated protective effects against brain microvascular endothelial cell apoptosis, suggesting potential therapeutic applications in cerebrovascular diseases (Zhou et al., 2021).
Chemosensitivity Enhancement in Cancer
This compound enhances the chemosensitivity of certain cancer cells, indicating potential use in developing multi-drug resistance reversing agents in chemotherapy (Pan et al., 2016).
Metabolic Disorder Treatment
Studies on Alisol A 24-acetate have shown its effectiveness in ameliorating hepatic steatosis and potentially treating non-alcoholic fatty liver disease, due to its impact on lipid metabolism and inflammation (Zeng et al., 2016).
Hyperlipidemia Management
Alisol A 24-acetate from Alismatis Rhizoma has been found to improve hepatic lipid deposition in hyperlipidemic mice, which could be significant in managing hyperlipidemia (Zhou et al., 2019).
Pharmacokinetic Analysis
A sensitive liquid chromatography-mass spectrometry method has been developed for the simultaneous determination of Alisol A and Alisol A 24-acetate, aiding pharmacokinetic studies (Yu et al., 2011).
Cholesterol-Lowering Effects
Alisol acetates, including Alisol A 24-acetate, have been studied for their cholesterol-lowering effects through the inhibition of HMG-CoA reductase activity, potentially useful in treating hypercholesterolemia (Xu et al., 2016).
properties
IUPAC Name |
[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYQAKZMXFEFB-XKFNBYHKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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